(Fmoc-Cys-OSu)2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

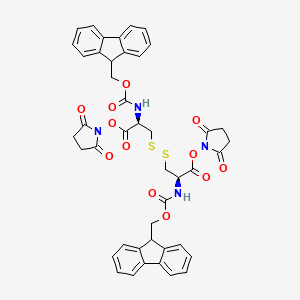

“(Fmoc-Cys-OSu)2” is a compound with the molecular formula C44H38N4O12S2 . It is also known as N-(fluorenylmethoxycarbonyl)-L-cysteine succinimido ester (1->1’)-disulfide . This compound is used in the field of peptide synthesis .

Synthesis Analysis

The synthesis of “(Fmoc-Cys-OSu)2” involves the use of the Fmoc group to temporarily mask the N-terminal Cys of the peptide thioester fragments . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . The Fmoc group is readily removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .

Molecular Structure Analysis

The molecular structure of “(Fmoc-Cys-OSu)2” is complex, with a molecular weight of 878.9 g/mol . The InChI code for this compound is InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 .

Chemical Reactions Analysis

In the context of chemical reactions, “(Fmoc-Cys-OSu)2” is involved in the process of native chemical ligation (NCL) of unprotected peptide segments made by solid-phase peptide syntheses (SPPS) . The Fmoc group is used to temporarily mask the N-terminal Cys of the peptide thioester fragments .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(Fmoc-Cys-OSu)2” are not fully detailed in the available resources. However, it is known that the compound has a molecular weight of 878.9 g/mol .

Wissenschaftliche Forschungsanwendungen

Peptidsynthese

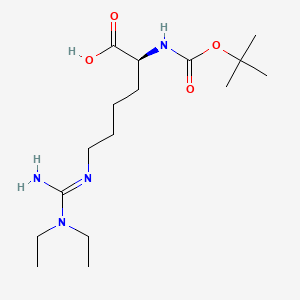

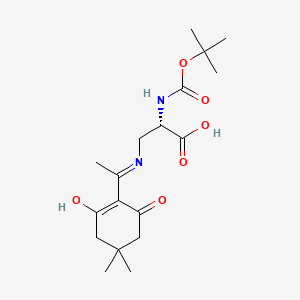

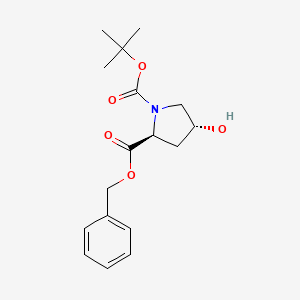

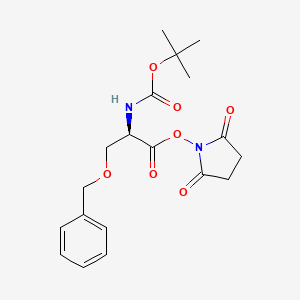

(Fmoc-Cys-OSu)2 wird häufig in der Peptidsynthese verwendet, insbesondere in der Festphasenpeptidsynthese (SPPS). Es ermöglicht den Schutz von Aminosäuren während des Syntheseprozesses, was für die korrekte Faltung und Funktion von Peptiden entscheidend ist {svg_1} {svg_2}.

Proteomik

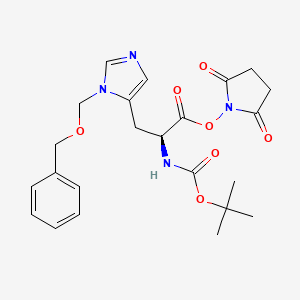

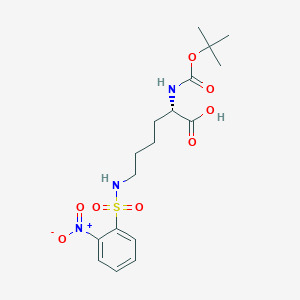

In der Proteomik erleichtert (Fmoc-Cys-OSu)2 die Untersuchung von Proteinen und ihren Wechselwirkungen. Es wird zur Synthese von Peptiden verwendet, die Proteinstrukturen nachahmen, was die Identifizierung und Quantifizierung von Proteinen unterstützt {svg_3}.

Arzneimittelentwicklung

Diese Verbindung spielt eine bedeutende Rolle bei der Arzneimittelentwicklung, da sie die Herstellung von Peptid-basierten Medikamenten ermöglicht. Ihre Fähigkeit, stabile Bindungen mit Aminosäuren zu bilden, macht sie für die Synthese therapeutischer Peptide wertvoll.

Synthetische Biologie

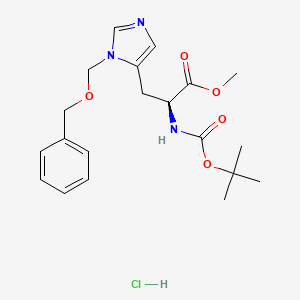

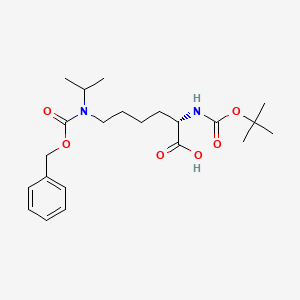

(Fmoc-Cys-OSu)2 wird in der Forschung zur synthetischen Biologie verwendet, um synthetische Peptide zu konstruieren, die spezifische biologische Funktionen ausführen können, wie z. B. die Hemmung oder Aktivierung von Enzymen {svg_4}.

Chemische Proteinsynthese

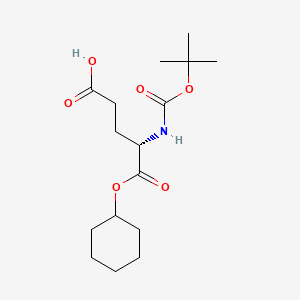

Es wird auch in der chemischen Proteinsynthese verwendet, insbesondere in der mehrsegmentigen Polypeptidsynthese, bei der mehrere Peptidsegmente zur Bildung größerer Polypeptide ligiert werden {svg_5}.

Unterdrückung von Nebenreaktionen

Die Verbindung hilft, Nebenreaktionen wie die Diketopiperazin-(DKP)-Bildung während der Peptidsynthese zu unterdrücken, was zu falschen Peptidsequenzen und geringeren Ausbeuten führen kann {svg_6}.

Nachhaltige Festphasenpeptidsynthese

(Fmoc-Cys-OSu)2 trägt zu nachhaltigeren Peptidsyntheseverfahren bei, indem der Einsatz schädlicher Lösungsmittel und Reagenzien während des Fmoc-Abspaltungsprozesses reduziert wird {svg_7}.

Synthese von cysteinhaltigen Peptiden

Es ist besonders wertvoll für die Einführung von Cys-Resten während der Fmoc-SPPS, was für die Synthese cyclischer Peptide mit Disulfidbrücken unerlässlich ist {svg_8}.

Wirkmechanismus

Target of Action

The primary target of (Fmoc-Cys-OSu)2 is the α-amino group of amino acids in peptide synthesis . The Fmoc group, short for fluorenylmethyloxycarbonyl, is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

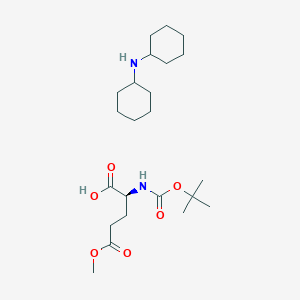

(Fmoc-Cys-OSu)2 interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of (Fmoc-Cys-OSu)2 affects the peptide synthesis pathway . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread .

Pharmacokinetics

The pharmacokinetics of (Fmoc-Cys-OSu)2 are largely determined by its chemical stability . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide . Ring opening and rearrangement of fmoc-osu, which is used for fmoc introduction, results in the formation of β-alanyl impurities .

Result of Action

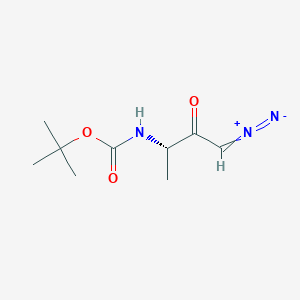

The result of the action of (Fmoc-Cys-OSu)2 is the synthesis of peptides . Insertion of Cys residues into a sequence allows selective deprotection of the thiol group on the solid phase, enabling either modification of Cys residues or on-resin disulfide bridge formation . The presence of β-alanyl impurities leads to insertion of additional β-alanine residue or β-alanine instead of the target amino acid into the peptide .

Action Environment

The action of (Fmoc-Cys-OSu)2 is influenced by environmental factors such as pH and temperature . The Fmoc group is readily removed after ligation by short exposure (<7 min) to 20% piperidine at pH 11 in aqueous conditions at room temperature . Subsequent native chemical ligation reactions can be performed in the presence of piperidine in the same solution at pH 7 .

Safety and Hazards

Safety data sheets recommend avoiding breathing mist, gas, or vapors of “(Fmoc-Cys-OSu)2”. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The future directions of “(Fmoc-Cys-OSu)2” research could involve the development of more efficient and environmentally friendly methods for its synthesis . Additionally, the use of “(Fmoc-Cys-OSu)2” in the synthesis of complex peptides that contain highly reactive electrophiles or other sensitive functional groups could be explored further .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2R)-3-[[(2R)-3-(2,5-dioxopyrrolidin-1-yl)oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxopropyl]disulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H38N4O12S2/c49-37-17-18-38(50)47(37)59-41(53)35(45-43(55)57-21-33-29-13-5-1-9-25(29)26-10-2-6-14-30(26)33)23-61-62-24-36(42(54)60-48-39(51)19-20-40(48)52)46-44(56)58-22-34-31-15-7-3-11-27(31)28-12-4-8-16-32(28)34/h1-16,33-36H,17-24H2,(H,45,55)(H,46,56)/t35-,36-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWRWVOZABQSEGS-ZPGRZCPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(CSSCC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)[C@H](CSSC[C@@H](C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H38N4O12S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

878.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)